Biotin-PEG8-NHS ester

Descripción

Contextualization of Biotinylation Reagents in Modern Biochemistry

Biotinylation is the process of covalently attaching biotin (B1667282), a small B vitamin (Vitamin B7), to other molecules such as proteins and nucleic acids. wikipedia.orglabmanager.com This technique has become a cornerstone of modern biochemistry and molecular biology for several reasons. labmanager.com The primary advantage lies in the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. wikipedia.org This bond is one of the strongest known non-covalent interactions in nature, forming rapidly and remaining stable under a wide range of temperatures, pH levels, and denaturing conditions. wikipedia.org

This robust interaction allows researchers to use biotin as a highly specific tag for a multitude of applications, including:

Detection: Biotinylated molecules can be easily detected in complex mixtures using enzyme-conjugated streptavidin in techniques like Western blotting and Enzyme-Linked Immunosorbent Assays (ELISAs). labmanager.com

Purification and Isolation: The high affinity of the biotin-streptavidin bond is exploited for affinity purification, where a biotinylated molecule of interest can be captured from a crude lysate using streptavidin-immobilized supports. wikipedia.orgsigmaaldrich.com

Labeling and Staining: In histochemistry and flow cytometry, biotinylated antibodies followed by fluorescently labeled streptavidin allow for the precise localization of cellular components.

Biotinylation reagents are typically composed of a biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the target molecule, such as primary amines, sulfhydryls, or carboxyls. broadpharm.com The small size of the biotin molecule itself (244.31 g/mol ) means it is unlikely to interfere with the biological function of the molecule it is attached to. wikipedia.orglabmanager.com

The Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Chemistry

The linker or spacer arm that connects the biotin to the reactive group plays a critical role in the reagent's functionality. Polyethylene glycol (PEG) has become a widely used spacer in bioconjugation due to its unique and beneficial properties. chempep.comthermofisher.com PEG is a polymer composed of repeating ethylene (B1197577) oxide units, and its inclusion in a biotinylation reagent confers several advantages. chempep.comqyaobio.com

Key properties of PEG spacers include:

Enhanced Water Solubility: PEG is highly hydrophilic, which increases the water solubility of often-hydrophobic biotinylation reagents and the resulting bioconjugates. chempep.comaxispharm.com This is particularly advantageous for reactions conducted in aqueous biological buffers. thermofisher.com

Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally does not elicit an immune response, a property that has led to its use in therapeutics. chempep.comaxispharm.com

Flexibility and Reduced Steric Hindrance: The flexible chain of a PEG spacer provides conformational freedom, which can reduce steric hindrance. wikipedia.orgchempep.com This ensures that the attached biotin remains accessible for binding to the deep biotin-binding pocket of avidin or streptavidin. wikipedia.orgsigmaaldrich.com

Tunable Length: PEG linkers can be synthesized with a precise number of repeating units, allowing for the creation of spacers of defined lengths. qyaobio.cominterchim.fr This enables the optimization of the distance between the labeled biomolecule and the detection or purification system.

The use of a discrete-length PEG spacer, such as the eight-unit chain in Biotin-PEG8-NHS ester, provides a defined distance and helps to minimize aggregation of the conjugated molecules. thermofisher.cominterchim.fr

Role of N-Hydroxysuccinimide (B554889) (NHS) Esters in Amine-Reactive Chemistry

N-hydroxysuccinimide (NHS) esters are one of the most common and effective reactive groups used for modifying biomolecules. creative-proteomics.com They are highly reactive towards primary amines (-NH2), which are readily available on proteins at the N-terminus and on the side chains of lysine (B10760008) residues. creative-proteomics.comthermofisher.com

The reaction chemistry of NHS esters is a nucleophilic acyl substitution. creative-proteomics.com The primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with the N-hydroxysuccinimide group released as a byproduct. creative-proteomics.comthermofisher.com This reaction proceeds efficiently under mild, physiological to slightly alkaline pH conditions (typically pH 7.2-9). thermofisher.combroadpharm.com

The popularity of NHS esters stems from their high reactivity and selectivity for primary amines, allowing for predictable and efficient conjugation. creative-proteomics.com While they are primarily reactive with amines, some side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, particularly under specific conditions. nih.govnih.gov The efficiency of the reaction can be affected by factors such as pH, as the NHS ester can hydrolyze in aqueous solutions, especially at higher pH values. creative-proteomics.comiris-biotech.de

Overview of this compound as a Heterobifunctional Crosslinker in Research

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive functional groups connected by a spacer. biosynth.com Each component of this molecule has a distinct and crucial function:

Biotin: Serves as the high-affinity tag for detection, purification, or targeting via its interaction with streptavidin or avidin.

NHS Ester: Acts as the amine-reactive group for covalently and stably attaching the entire construct to a protein, peptide, or other amine-containing molecule. broadpharm.com

PEG8 Spacer: A hydrophilic, flexible linker composed of eight polyethylene glycol units that increases solubility and provides optimal spacing to minimize steric hindrance, ensuring the biotin is accessible for binding. broadpharm.com

This reagent is widely used to biotinylate antibodies and other proteins for a variety of research applications, including antibody-drug conjugates (ADCs), PROTAC development, and surface modification. jenkemusa.compurepeg.commedchemexpress.com Its hydrophilic PEG spacer makes it a superior alternative to traditional hydrocarbon-based linkers, improving the solubility of the labeled molecule. broadpharm.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2143968-03-8 | biosynth.com |

| Molecular Formula | C₃₃H₅₆N₄O₁₄S | biosynth.com |

| Molecular Weight | 764.88 g/mol | biosynth.com |

| Component | Function | Reference |

|---|---|---|

| Biotin | High-affinity binding tag for streptavidin/avidin. | wikipedia.org |

| PEG8 Spacer | Increases water solubility, reduces steric hindrance, and provides a flexible, defined-length linker. | thermofisher.com |

| NHS Ester | Reacts with primary amines to form a stable, covalent amide bond. | creative-proteomics.comthermofisher.com |

Historical and Current Trajectories in Biotin-PEG Conjugate Research

The development of reagents like this compound is built upon decades of research in bioconjugation. The use of PEG in biological applications first gained traction in the 1970s as a method to extend the circulatory half-life and reduce the immunogenicity of therapeutic proteins. chempep.com The 1990s saw the development of monodisperse PEG linkers with defined lengths and terminal functional groups, which allowed for much more precise bioconjugation strategies. chempep.com

Initially, biotinylation reagents used simple hydrocarbon linkers. The introduction of PEG spacers represented a significant advancement, overcoming issues of poor solubility and steric hindrance associated with older reagents. sigmaaldrich.comthermofisher.com This evolution has enabled more sensitive and reliable assays.

Current research continues to expand the applications of biotin-PEG conjugates. A major focus is on targeted drug delivery, where biotin acts as a targeting ligand to deliver therapeutic payloads to cancer cells that overexpress biotin receptors. rsc.orgrsc.org Biotin-PEG linkers are being incorporated into complex systems like antibody-drug conjugates (ADCs) and nanoparticles to improve their pharmacokinetic profiles and targeting specificity. jenkemusa.comrsc.org

Recent studies have explored the use of biotin-PEG conjugates in the formation of hydrogels for tissue engineering and controlled release applications. frontiersin.org Furthermore, these linkers are integral to the development of novel technologies like Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. medchemexpress.com Ongoing research also seeks to better understand the precise molecular mechanisms of biotin-mediated uptake by cells to further refine targeted therapies. tandfonline.com The design of novel biotin-PEG conjugates with different PEG lengths and functionalities continues to be an active area of research, aiming to create tools with enhanced efficacy and safety for both research and therapeutic applications. nih.gov

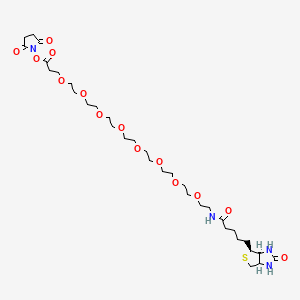

Structure

2D Structure

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)/t26-,27-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGZDGOCJORRHA-IUEKTVKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanism and Kinetic Considerations of Biotin Peg8 Nhs Ester in Bioconjugation

Amide Bond Formation via NHS Ester Chemistry with Primary Amines

The primary mode of action for Biotin-PEG8-NHS ester involves the formation of a stable amide bond with primary amines present on biomolecules. dcchemicals.com The N-hydroxysuccinimide (B554889) (NHS) ester is a highly reactive group that readily undergoes nucleophilic attack by the unprotonated form of a primary amine. smolecule.com This reaction results in the formation of a covalent amide linkage and the release of N-hydroxysuccinimide as a byproduct. smolecule.comthermofisher.com This chemistry is favored for its high efficiency and the stability of the resulting amide bond under a wide range of physiological conditions. dcchemicals.comthermofisher.com

Reaction with Lysine (B10760008) Residues on Biomolecules

Proteins are a common target for biotinylation, and the side chain of the amino acid lysine provides a primary amine (ε-amino group) that is readily accessible for conjugation. thermofisher.comthermofisher.com The NHS ester of this compound reacts specifically with these lysine residues, allowing for the attachment of biotin (B1667282) moieties to the protein surface. dcchemicals.combroadpharm.com This process is fundamental to applications such as affinity purification, immunoassays, and protein immobilization. The number of biotin molecules conjugated per protein can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein and the reaction conditions.

Conjugation to N-Terminal Amino Groups of Peptides and Proteins

In addition to lysine side chains, the N-terminal α-amino group of a polypeptide chain also serves as a primary amine target for this compound. thermofisher.com This provides an additional site for biotinylation. For peptides and smaller proteins where modification of lysine residues might interfere with biological activity, targeting the N-terminus can be a strategic choice. thermofisher.com By carefully controlling the reaction pH, it is possible to preferentially label the N-terminal amino group over the ε-amino groups of lysine residues, due to the difference in their pKa values. thermofisher.com

Influence of pH on this compound Reactivity and Hydrolysis Kinetics in Aqueous Environments

The efficiency of the bioconjugation reaction with this compound is highly dependent on the pH of the reaction buffer. The nucleophilic attack on the NHS ester is carried out by the unprotonated primary amine. Therefore, the reaction rate increases as the pH rises above the pKa of the amino group, leading to a higher concentration of the reactive, unprotonated form. Optimal reactivity for NHS esters is generally observed in the pH range of 7.2 to 9.0. dcchemicals.comthermofisher.comthermofisher.combroadpharm.com

However, a competing reaction, the hydrolysis of the NHS ester, also accelerates with increasing pH. thermofisher.comthermofisher.com In aqueous solutions, the NHS ester can react with water, leading to the cleavage of the ester bond and the formation of an unreactive carboxylate. This hydrolysis reduces the amount of reagent available for conjugation. The half-life of an NHS ester can be several hours at pH 7 but decreases to mere minutes at a pH of 8.6. thermofisher.comthermofisher.com Therefore, a balance must be struck to maximize conjugation to the target amine while minimizing hydrolysis. This is typically achieved by performing the reaction within the optimal pH range for a defined period.

Interactive Table: pH Influence on NHS Ester Stability

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours thermofisher.comthermofisher.com |

| 8.6 | 4 | 10 minutes thermofisher.comthermofisher.com |

Steric Hindrance Modulation by the PEG8 Spacer in Bioconjugation Reactions

The polyethylene (B3416737) glycol (PEG) spacer of this compound plays a crucial role in the accessibility of the biotin moiety after conjugation. The eight-unit PEG chain introduces a flexible spacer arm between the biotin and the conjugated biomolecule. axispharm.com This spacer arm, with a length of approximately 30.8 Å, physically distances the biotin from the surface of the biomolecule, thereby reducing steric hindrance. thermofisher.com

This reduction in steric hindrance is particularly important for the subsequent interaction of the biotinylated molecule with avidin (B1170675) or streptavidin. The binding pocket of these proteins is located below the protein surface, and a spacer arm allows the biotin to effectively reach and bind within this pocket. semanticscholar.org Research has shown that longer PEG spacers can lead to more efficient capture of avidin. semanticscholar.org The PEG8 spacer provides a balance between sufficient length to overcome steric effects and maintaining favorable solubility and molecular dimensions.

Computational and Spectroscopic Approaches for Bioconjugation Reaction Analysis

Several analytical techniques are employed to confirm and characterize the bioconjugation of this compound to biomolecules.

Mass Spectrometry (MS) is a powerful tool for confirming the successful conjugation and determining the extent of labeling. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to measure the mass of the modified protein. nih.gov The increase in molecular weight corresponds to the mass of the attached Biotin-PEG8 moiety, allowing for the determination of the number of biotin molecules per protein. nih.gov

UV-Vis Spectroscopy can be used to monitor the reaction by measuring the release of the NHS by-product, which absorbs light in the 260-280 nm range. thermofisher.comthermofisher.com This allows for an indirect assessment of the reaction progress.

Gel Electrophoresis , such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), can visualize the increase in molecular weight of the protein after conjugation. nih.gov The modified protein will migrate more slowly through the gel compared to the unmodified protein.

Methodologies for Bioconjugate Synthesis Utilizing Biotin Peg8 Nhs Ester

Strategies for Protein and Peptide Biotinylation in Research Contexts

The most common targets for protein modification are the abundant amine groups found in lysine (B10760008) residues and at the N-terminus of polypeptide chains. gbiosciences.com Biotin-PEG8-NHS ester is an amine-reactive reagent that covalently attaches to these primary amines. broadpharm.com

Site-Specific vs. Random Labeling Approaches

The method of biotinylation can be either random or site-specific, each with distinct advantages and implications for the resulting conjugate.

Random Labeling: This is the most common approach when using NHS esters like this compound. creative-diagnostics.com Since proteins typically present multiple lysine residues on their surface, the NHS ester reacts with these available primary amines, leading to the attachment of multiple biotin (B1667282) tags at various points on the protein. windows.netcreative-diagnostics.com For example, Bovine Serum Albumin (BSA) has 59 primary amines, with up to 35 available on the surface for reaction. gbiosciences.com

While straightforward, this non-specific labeling can sometimes lead to steric hindrance or interfere with the protein's function, especially if a critical lysine residue within an active site is modified. creative-diagnostics.com However, the degree of labeling can be controlled by optimizing reaction conditions. creative-diagnostics.com

Site-Specific Labeling: This approach offers precise control over the location of the biotin tag. While this compound is primarily used for random labeling, other strategies can achieve site-specificity. One such method is enzymatic biotinylation, which uses enzymes like biotin ligase (e.g., E. coli BirA) to attach biotin to a specific lysine residue within a recognized peptide sequence (like an AviTag™). creative-diagnostics.combpsbioscience.com This method is highly efficient, often resulting in over 90% biotinylation at the desired location. bpsbioscience.com Another chemo-enzymatic strategy uses microbial transglutaminase (mTG) to couple an amine-containing biotin analog to a specific glutamine residue on an antibody's Fc region, enabling oriented immobilization. nih.gov

A study comparing random and site-specific biotinylation of an anti-HRP antibody found that the site-specifically labeled antibody showed a 3-fold improvement in antigen-binding capacity, sensitivity, and detection limit when immobilized on a streptavidin-coated surface. nih.gov This highlights the advantage of controlled orientation achieved through site-specific methods. nih.gov

Table 1: Comparison of Labeling Approaches

| Feature | Random Labeling (e.g., with this compound) | Site-Specific Labeling (e.g., Enzymatic) |

|---|---|---|

| Principle | Covalent attachment to available primary amines (lysines, N-terminus). creative-diagnostics.com | Attachment at a predetermined location via enzymatic or chemical methods. bpsbioscience.comnih.gov |

| Specificity | Low; multiple sites are labeled. creative-diagnostics.com | High; single, defined site is labeled. bpsbioscience.com |

| Reagent Example | This compound. broadpharm.com | Biotin ligase (BirA) with AviTag™, microbial transglutaminase (mTG). bpsbioscience.comnih.gov |

| Advantages | Simple, no protein engineering required. | Controlled orientation, preserves protein function, high efficiency. bpsbioscience.comnih.gov |

| Disadvantages | Potential for steric hindrance, loss of function if active site is labeled. creative-diagnostics.com | May require protein engineering (e.g., adding a tag). researchgate.net |

Optimization of Reaction Conditions for Diverse Protein Conjugation

To achieve the desired degree of biotinylation while preserving protein function, several reaction parameters must be optimized. nih.gov

Molar Ratio of Reagent to Protein: The extent of labeling is controlled by the molar excess of the biotinylation reagent to the protein. thermofisher.com For example, a 20-fold molar excess of NHS-PEG4-Biotin to a 1-10 mg/mL antibody solution typically results in 4-6 biotin molecules per antibody. windows.net Adjusting this ratio is crucial for achieving the desired level of incorporation. thermofisher.com

pH: The reaction between NHS esters and primary amines is most efficient at a pH between 7 and 9. broadpharm.comwindows.net A slightly alkaline pH (e.g., 8.0) can accelerate the reaction. thermofisher.com However, the stability of the NHS ester itself is pH-dependent, and it hydrolyzes more rapidly at higher pH.

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester. windows.netthermofisher.com Phosphate-buffered saline (PBS) is a commonly used non-amine-containing buffer. windows.net

Reaction Time and Temperature: Incubating the reaction for 30-60 minutes at room temperature or for 2 hours on ice is a common practice. windows.net Lowering the temperature to 4°C can help slow the rate of NHS ester hydrolysis and may be beneficial for sensitive proteins. researchgate.net

Protein Concentration: Labeling is generally more efficient with more concentrated protein solutions, as this requires a smaller relative amount of the biotin reagent. thermofisher.com

A study on the biotinylation of eGFP demonstrated that a lower pH resulted in reduced modification, with fewer biotin molecules attached to the protein. nih.gov This underscores the necessity of screening conditions for each specific protein to optimize the yield. nih.gov

Nucleic Acid Functionalization via Amine-Modified Oligonucleotides

This compound is also used for labeling nucleic acids, such as DNA and RNA oligonucleotides. This is typically achieved by first synthesizing an oligonucleotide that incorporates a primary amine group. genelink.com This amine-modified oligonucleotide can then be conjugated with the this compound. genelink.com

The primary amine is usually introduced at the 5' or 3' terminus, or even internally at a specific base position, using a modified phosphoramidite (B1245037) during solid-phase synthesis. genelink.com The subsequent reaction with the NHS ester in an aqueous solution results in a stable amide bond, attaching the biotin-PEG8 moiety to the oligonucleotide. genelink.com

Biotinylated oligonucleotides are essential tools in molecular biology, widely used as probes for detecting specific sequences and for capturing nucleic acids or their binding partners onto streptavidin-coated surfaces, such as magnetic beads or microarrays. wikipedia.orggenelink.com The long PEG8 spacer arm helps to minimize steric hindrance between the biotin and the oligonucleotide, ensuring efficient binding to streptavidin. genelink.com

Surface Functionalization Techniques with this compound

The ability to immobilize biomolecules onto solid supports is fundamental for the development of biosensors, microarrays, and other diagnostic platforms. researchgate.netgoogle.com this compound plays a crucial role in these surface functionalization strategies.

Immobilization onto Solid Supports for Biosensing and Assay Development

A common strategy for creating a biosensor surface involves a multi-step process. First, a solid support, such as a silicon or glass surface, is treated to expose or introduce functional groups like hydroxyls (-OH). researchgate.net This surface is then silanized, for example with (3-aminopropyl)triethoxysilane (APTES), to create a layer of primary amines (-NH2). researchgate.net These surface-bound amines are then reacted with this compound, covalently linking the biotin-PEG8 moiety to the support.

This biotinylated surface can then specifically and strongly capture streptavidin. researchgate.net The streptavidin-coated surface, in turn, can immobilize any biotinylated ligand (protein, antibody, nucleic acid, etc.) for use in various assays, such as those employing Bio-Layer Interferometry (BLI) systems. sartorius.com This layered approach ensures that the immobilized biomolecule is oriented away from the surface, enhancing its accessibility and biological activity. researchgate.net

Table 2: Research Findings on this compound in Surface Functionalization

| Application | Surface/Material | Key Finding |

|---|---|---|

| Biosensing | All-(111) surface silicon nanowires (Si-NW) | Terminal amine groups on functional monolayers were used for conjugation of biotin n-hydroxysuccinimide (B554889) ester, demonstrating selective functionalization. nih.gov |

| Assay Development | Streptavidin Biosensors (for BLI) | A batch protocol for immobilizing biotinylated ligands was developed to create a binding surface with a maximized and reproducible response for high-throughput screening. sartorius.com |

| Bioactive Brushes | Polyisocyanopeptide (PIC) polymers | Allyl groups on polymers were converted to biotin using a tetrazole-PEG8-biotin linker, allowing the polymers to be grafted onto streptavidin-coated beads. nih.gov |

Modification of Polymeric Materials and Nanostructures

This compound is also employed to functionalize various materials, including polymers and nanoparticles, to create biocompatible and targetable systems. yusiyy.com

For instance, polymeric materials can be synthesized with or modified to contain primary amines, which are then available for reaction with this compound. This has been demonstrated with polyisocyanopeptide (PIC) polymers, where allyl groups were converted to biotins via a two-step process involving a tetrazole-PEG8-biotin linker. nih.gov This biotinylation allowed the rigid polymer brushes to be efficiently grafted onto streptavidin-coated surfaces, a process dependent on having multiple biotin attachment points. nih.gov

Similarly, nanoparticles can be surface-functionalized. By coating nanoparticles with a material that presents primary amines, subsequent reaction with this compound renders them biotinylated. These biotin-labeled nanostructures can then be used in drug delivery systems or as probes in diagnostic assays, where they can be targeted to specific sites via the biotin-streptavidin interaction.

Development of this compound-Derived PROTAC Linkers

This compound is a PEG-based linker that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemicalbook.comglpbio.comanjiechem.comgentaur.ittargetmol.com PROTACs are heterobifunctional molecules engineered to recruit specific target proteins to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome system. researchgate.netnih.govaxispharm.com The linker connecting the target protein ligand and the E3 ligase ligand is a critical component that significantly influences the PROTAC's efficacy. nih.gov

Design Principles for Targeted Protein Degradation Research

Key design principles for linkers like this compound in PROTAC research include:

Linker Length and Flexibility : The linker must be long enough to span the distance between the two proteins without causing steric hindrance, yet be conformationally suitable to facilitate favorable protein-protein interactions within the ternary complex. frontiersin.orgexplorationpub.com A linker that is too short can prevent the complex from forming, while an excessively long one may lead to reduced efficacy due to high entropic cost. nih.govexplorationpub.com The eight-unit PEG chain of this compound provides a significant degree of flexibility and an optimal length for many applications.

Modularity and Attachment Points : The linker must provide a reactive handle for conjugation to the ligands. axispharm.com The NHS ester group of this compound serves this purpose, reacting efficiently with primary amines on a ligand. broadpharm.comgbiosciences.com The choice of attachment point on each ligand is critical to ensure that binding affinity to the respective proteins is not compromised. axispharm.comfrontiersin.org

The table below summarizes the roles of the constituent parts of this compound in the context of PROTAC design.

| Component | Function in PROTAC Design | Reference |

|---|---|---|

| Biotin | Serves as a high-affinity tag for streptavidin, useful for purification, detection, and in model systems for studying PROTAC mechanisms. | |

| PEG8 Spacer | Provides optimal, flexible spacing between the two ligands. Enhances hydrophilicity and solubility of the PROTAC construct. | axispharm.combroadpharm.com |

| NHS Ester | Acts as an amine-reactive group for covalent conjugation to a primary amine on either the target protein ligand or the E3 ligase ligand, forming a stable amide bond. | broadpharm.comgbiosciences.comglenresearch.com |

Synthetic Pathways for PROTAC Chimera Construction

The construction of a PROTAC chimera using this compound typically involves a convergent synthetic strategy. nih.gov The core of this process is the reaction between the NHS ester and a primary amine.

The primary synthetic pathway involves the following steps:

Synthesis or acquisition of a ligand for the protein of interest (POI) that has a suitable solvent-exposed primary amine.

Synthesis or acquisition of a ligand for the E3 ligase.

In a key step, one of the ligands is reacted with this compound. The NHS ester reacts with the primary amine on the ligand in a nucleophilic acyl substitution reaction to form a stable amide bond. gbiosciences.comresearchgate.net This reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction. researchgate.net

The resulting biotin-PEG-ligand conjugate is then chemically joined to the second ligand to complete the PROTAC molecule.

This modular approach allows for the systematic variation of the linker, the POI ligand, or the E3 ligase ligand to optimize the degradation activity of the final PROTAC. nih.gov

Application in Antibody-Drug Conjugate (ADC) Linker Synthesis Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. The linker that connects the antibody to the cytotoxic payload is a critical component of ADC design, influencing the ADC's stability, solubility, and efficacy.

This compound and similar PEGylated linkers are valuable in ADC research for several reasons. broadpharm.commedchemexpress.com The hydrophilic nature of the PEG spacer can help to mitigate the aggregation often seen when hydrophobic drugs are conjugated to an antibody, especially at higher drug-to-antibody ratios (DAR). researchgate.net This improved hydrophilicity can lead to better pharmacokinetics and a wider therapeutic window. researchgate.net Research has shown that ADCs with hydrophilic PEG linkers can be more effective against multidrug-resistant (MDR) cancer cell lines compared to those with more hydrophobic linkers. researchgate.net

The synthesis of an ADC using a this compound-like linker involves reacting the NHS ester with primary amine groups on the antibody, typically the ε-amine groups of surface-exposed lysine residues. researchgate.netresearchgate.net This forms a stable covalent bond, tethering the biotin-PEG-drug complex to the antibody.

| Linker Type | Key Properties | Impact on ADC Performance | Reference |

|---|---|---|---|

| Hydrophobic (e.g., SMCC) | Low water solubility. | Can lead to ADC aggregation at higher DAR; may be a substrate for MDR efflux pumps. | researchgate.net |

| Hydrophilic (e.g., PEG-based) | High water solubility; non-charged. | Reduces aggregation, allows for higher DAR, can circumvent MDR, and may improve the therapeutic window. | researchgate.net |

Integration into Click Chemistry Reagents and Strategies via Secondary Functionalization

While this compound itself is not a click chemistry reagent, its components are frequently integrated into more complex linkers designed for such reactions. medchemexpress.com Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and orthogonal method for bioconjugation. nih.govnih.gov

To integrate this compound into a click chemistry strategy, secondary functionalization is required. This involves creating a heterobifunctional reagent that contains the biotin-PEG component, the NHS ester, and an additional click-reactive handle, such as an alkyne or an azide (B81097). lumiprobe.com

Synthetic strategies could include:

Reacting the NHS ester of this compound with a small molecule that contains both a primary amine and a click-reactive handle (e.g., an alkyne). This results in a new, larger reagent that is now equipped for click chemistry.

A more common approach is to synthesize heterotrifunctional linkers from the ground up, where a PEG spacer is functionalized with an NHS ester at one end and a click-reactive group (like an azide or a DBCO group) at the other, with biotin attached elsewhere on the linker. medchemexpress.comiris-biotech.de

This approach allows for a highly modular "double-click" or sequential conjugation strategy. For instance, an antibody can be modified with an azide-bearing linker, a drug payload can be functionalized with an alkyne, and the two can be "clicked" together. The use of a PEG spacer in these click-compatible linkers provides the same benefits of enhanced solubility and reduced steric hindrance. nih.govmedchemexpress.com

| Bifunctional Linker Type | Reactive Groups | Application | Reference |

|---|---|---|---|

| Azido-PEG-NHS ester | Azide (for CuAAC/SPAAC), NHS ester (for amines) | Introduces an azide handle onto a protein or other amine-containing molecule. | lumiprobe.comsigmaaldrich.com |

| Alkyne-PEG-NHS ester | Alkyne (for CuAAC), NHS ester (for amines) | Introduces a terminal alkyne handle onto a protein or other amine-containing molecule. | lumiprobe.com |

| DBCO-PEG-NHS ester | DBCO (for SPAAC), NHS ester (for amines) | Enables copper-free click chemistry conjugation to azide-modified molecules. | medchemexpress.com |

| Biotin-PEG-Azide | Biotin (for streptavidin binding), Azide (for click chemistry) | Used to attach biotin to an alkyne-modified molecule via a click reaction. | medchemexpress.com |

Advanced Applications of Biotin Peg8 Nhs Ester in Biochemical and Biomedical Research

Immunoassay Development and Optimization Research

The exceptional binding affinity between biotin (B1667282) and avidin (B1170675)/streptavidin is a cornerstone of many modern immunoassays. Biotin-PEG8-NHS ester plays a crucial role in this context by facilitating the attachment of biotin to antibodies and other proteins, thereby improving assay performance.

Role in Enzyme Immunoassays and Related Methodologies

In enzyme immunoassays (EIAs), such as the enzyme-linked immunosorbent assay (ELISA), this compound is used to label detection antibodies. These biotinylated antibodies bind to the target antigen, and their presence is subsequently detected by an enzyme-conjugated streptavidin, which catalyzes a colorimetric or chemiluminescent reaction. The use of biotinylated antibodies prepared with reagents like NHS-biotin has been shown to create highly sensitive and specific assay systems. nih.gov This biotin-streptavidin amplification strategy is a key reason for the high sensitivity achieved in many modern EIAs. nih.gov

Cell Surface Labeling and Membrane Protein Studies

Understanding the function and regulation of proteins located on the cell surface is a fundamental aspect of cell biology. This compound has proven to be a valuable reagent for these studies.

Investigating Receptor and Transporter Expression and Regulation

Biotinylation with membrane-impermeable reagents is a widely used technique to study the expression and regulation of cell surface receptors and transporters. thermofisher.com While the standard NHS-biotin can permeate cell membranes, sulfated versions (Sulfo-NHS-biotin) are designed to be membrane-impermeable and are commonly used for specifically labeling proteins on the exterior of the cell. thermofisher.com However, the fundamental principle of using an NHS ester to target primary amines on surface proteins remains the same. By biotinylating surface proteins, researchers can then isolate them using streptavidin-coated beads and analyze changes in their expression levels under different conditions. This approach has been pivotal in understanding the dynamics of receptor and transporter trafficking to and from the plasma membrane. smolecule.com

Analysis of Membrane Protein Distribution in Polarized Cells

In polarized cells, such as epithelial cells, the distribution of membrane proteins is not uniform; it is segregated into distinct apical and basolateral domains. Biotinylation has been a key method for studying this differential distribution. thermofisher.com By selectively labeling the proteins on one surface of a polarized cell monolayer, researchers can track their movement and localization. The use of biotinylation reagents allows for the specific identification and subsequent biochemical analysis of proteins residing in different membrane domains, providing insights into the mechanisms that establish and maintain cell polarity.

Affinity Purification and Enrichment of Biomolecules

The strong and specific interaction between biotin and streptavidin makes it an ideal system for the purification and enrichment of biomolecules from complex mixtures. this compound facilitates this by allowing researchers to specifically "tag" their protein of interest with biotin.

The process involves first reacting the this compound with a sample containing the target biomolecule. The NHS ester group covalently attaches the biotin-PEG8 linker to primary amines on the target molecule. Once biotinylated, the target molecule can be selectively captured from the complex mixture using streptavidin- or avidin-conjugated beads or surfaces. After washing away non-specifically bound components, the purified biotinylated molecule can be eluted, although the strength of the biotin-streptavidin interaction often necessitates harsh denaturing conditions for elution. thermofisher.com This method is widely used for isolating specific proteins, protein complexes, and other biomolecules for further analysis, such as mass spectrometry or functional assays.

Interactive Data Table: Comparison of Biotinylation Reagents

| Reagent | Spacer Arm Length | Key Features | Primary Application |

| Biotin-NHS | Short | Membrane permeable | Labeling intracellular and surface proteins |

| Sulfo-NHS-Biotin | Short | Membrane impermeable | Specifically labeling cell surface proteins |

| Biotin-PEG4-NHS ester | 24.3 Å | Hydrophilic spacer, reduces steric hindrance | General biotinylation with improved solubility |

| This compound | 38.5 Å | Longer hydrophilic spacer, enhanced solubility and reduced steric hindrance | Versatile biotinylation for assays, purification, and cell studies |

| Biotin-PEG12-NHS ester | 52.7 Å | Very long hydrophilic spacer | Applications requiring maximum distance between biotin and the target molecule |

Protein and Peptide Purification Strategies

The covalent labeling of proteins and peptides with biotin, or biotinylation, is a cornerstone technique for their purification. This compound is particularly well-suited for this purpose due to the specific reactivity of its NHS ester group toward primary amines, which are readily available on protein surfaces via the side chains of lysine (B10760008) residues and the N-terminus. thermofisher.com The reaction, typically conducted at a pH between 7 and 9, results in the formation of a stable amide bond. broadpharm.comcd-bioparticles.net

Once a protein or peptide is biotinylated, it can be selectively captured from a complex biological sample, such as a cell lysate, using affinity purification. This process relies on the exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin, which are typically immobilized on a solid support like agarose (B213101) or magnetic beads. thermofisher.com

The general workflow for protein purification using this method is outlined below:

| Step | Description |

| 1. Biotinylation | The target protein/peptide is incubated with this compound to allow the NHS ester to react with primary amines, covalently attaching the biotin-PEG8 tag. |

| 2. Capture | The biotinylated sample is incubated with an immobilized streptavidin resin. The high affinity of streptavidin for biotin ensures the efficient capture of the tagged protein. |

| 3. Washing | The resin is washed with buffer to remove non-specifically bound proteins and other contaminants from the mixture. |

| 4. Elution | The captured protein is released from the resin. Due to the strength of the biotin-streptavidin bond (Ka=10¹⁵ M⁻¹), elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE loading buffer or using 8M guanidine-HCl at pH 1.5), which may not be suitable for downstream applications requiring native protein. thermofisher.com |

The inclusion of the PEG8 spacer is advantageous as it extends the biotin tag away from the protein's surface, improving its accessibility to the binding pocket of streptavidin and reducing the potential for steric hindrance.

Development of Molecular Probes for Biological Systems

Fluorescent and Biotin-Tagged Activity-Based Probe Design

Activity-based probes (ABPs) are powerful chemical tools used to study the activity and function of specific proteins within their native biological environment. A common design for these probes involves three essential components: a reactive group or binding unit that interacts with the protein target, a linker, and a reporter tag such as a fluorophore or biotin. nih.gov

This compound can serve as a key building block in the synthesis of biotin-tagged ABPs. Its NHS ester can be used to conjugate the biotin-PEG8 moiety to a target-binding molecule that contains a primary amine. The resulting probe can then be used to track and isolate the target protein.

A notable example is the development of probes targeting NLRP3, a protein involved in the inflammatory response. nih.gov Researchers designed probes by connecting an NLRP3-binding molecule (related to the inhibitor CRID3/MCC950) to either a coumarin (B35378) fluorophore or a biotin tag. nih.gov While this specific study synthesized the biotinylated probe through a multi-step process, the general principle demonstrates the utility of combining a target-specific ligand with a biotin tag for research purposes. The biotin tag enables the subsequent isolation and identification of the target protein. nih.gov

| Component of Activity-Based Probe | Function | Example (NLRP3 Probe) |

| Binding Unit | Confers specificity by binding to the target protein. | CRID3/MCC950-related scaffold |

| Linker/Spacer | Connects the binding unit to the reporter tag and can influence solubility and steric accessibility. | Polyethylene (B3416737) Glycol (PEG) |

| Reporter Tag | Enables detection and/or purification of the probe-protein complex. | Coumarin 343 (fluorescent) or Biotin |

Application in Intracellular Binding Partner Elucidation

A primary application of biotin-tagged molecular probes is the elucidation of protein-protein interactions and the identification of previously unknown binding partners within a cell. nih.gov This chemical proteomics approach leverages the high-affinity capture capability of the biotin tag.

The workflow begins with the introduction of the biotinylated probe (e.g., a biotin-tagged NLRP3 ligand) into cells or cell lysates, allowing it to bind to its intended protein target. nih.gov The probe, now complexed with its primary target and any associated proteins, is captured from the lysate using streptavidin-conjugated beads. Following stringent washing steps to remove non-specific binders, the entire protein complex is eluted. The components of the complex can then be separated and identified using mass spectrometry. This powerful technique allows researchers to map the interaction network of a target protein in a physiological context, providing insights into its function and regulation. nih.gov

Nanotechnology and Materials Science Applications

Functionalization of Nanoparticles for Research Purposes

This compound is frequently used to functionalize the surfaces of nanoparticles for a variety of research and diagnostic applications. biosynth.comhuatengsci.com The process involves modifying the nanoparticle surface to present primary amine groups, which can then be covalently linked to the NHS ester of the biotinylation reagent.

This surface modification imparts several beneficial properties. The hydrophilic PEG spacer enhances the aqueous solubility and stability of the nanoparticles, preventing aggregation and improving their biocompatibility. broadpharm.com The terminal biotin group acts as a versatile handle for subsequent conjugation or immobilization. For example, biotinylated nanoparticles can be attached to streptavidin-coated surfaces for the development of sensitive diagnostic assays or biosensors.

A specific research application was demonstrated in the functionalization of a diamond quantum sensor. broadpharm.com In this work, this compound was used as part of a biocompatible surface architecture, highlighting its utility in advanced materials science for creating functional bio-interfaces. broadpharm.com This ability to bridge the gap between synthetic materials and biological systems makes this compound a valuable reagent in nanotechnology. huatengsci.comyusiyy.com

Biocompatible Surface Modification of Quantum Sensors

The precise and stable functionalization of sensor surfaces is paramount for the development of sensitive and specific biosensors. Quantum sensors, particularly those based on nitrogen-vacancy (NV) centers in diamond, offer exceptional sensitivity but require a biocompatible interface to interact with biological targets without eliciting non-specific responses. This compound is instrumental in creating such an interface.

Research has demonstrated the use of this compound in a multi-step process to functionalize diamond quantum sensor surfaces. broadpharm.com The process involves creating amine groups on the diamond surface, which then serve as anchor points for the NHS ester end of the this compound molecule. This reaction covalently links the biotin-PEG moiety to the sensor surface, creating a stable, hydrophilic layer. The terminal biotin group is then available to specifically bind streptavidin-conjugated biomolecules, such as proteins or antibodies, which act as the sensing elements for detecting specific analytes. researchgate.netrsc.org The PEG linker plays a crucial role by extending the biotin group away from the surface, reducing steric hindrance and preventing the non-specific adsorption of proteins from the sample solution. nih.govnih.gov This architecture ensures that only the targeted biological interactions are measured, significantly enhancing the sensor's signal-to-noise ratio and reliability.

| Component | Function in Quantum Sensor Surface Modification | Reference |

| Diamond Surface | Provides the quantum sensing element (e.g., NV center). | broadpharm.com |

| Amine Groups | Act as the initial chemical anchor points on the sensor surface. | thermofisher.com |

| This compound | Covalently links to the amine groups via its NHS ester; presents a biotin moiety for specific binding while the PEG chain provides a biocompatible, anti-fouling layer. | broadpharm.com |

| Streptavidin | Binds with high affinity to the surface-tethered biotin, acting as a bridge to attach biotinylated recognition elements (e.g., antibodies). | rsc.orgnih.gov |

| Biotinylated Probe | The specific biological recognition molecule (e.g., antibody, protein) that captures the target analyte. | researchgate.net |

Development of Biotin-Modified Functionalized Hydrogels

Hydrogels are widely used in tissue engineering and drug delivery due to their high water content and biocompatibility. Functionalizing hydrogels with bioactive molecules allows for the creation of "smart" materials that can interact with cells or release therapeutic agents in a controlled manner. This compound provides a straightforward method for incorporating biotin into hydrogel networks, enabling affinity-based crosslinking and drug delivery systems. medchemexpress.comnih.gov

One common approach involves grafting Biotin-PEG-NHS esters onto hydrogel precursors that contain primary amine groups, such as gelatin methacryloyl (GelMA). medchemexpress.com The NHS ester reacts with the amine groups on the gelatin backbone, resulting in a biotin-functionalized polymer (Bio-GelMA) that can then be crosslinked to form a hydrogel. medchemexpress.com The incorporated biotin groups serve as specific binding sites for avidin or streptavidin. This interaction can be used to control the hydrogel's physical properties; for example, avidin, which has four biotin-binding sites, can act as a physical crosslinker between biotinylated polymer chains, affecting the hydrogel's swelling ratio and mechanical strength. nih.gov Studies have shown that the degree of swelling can be modulated by changing the concentration of biotin, which has significant implications for creating controlled-release systems for biotinylated drugs. nih.gov

| Biotin Concentration (Fold Molar Excess) | Effect on Hydrogel Properties | Rationale | Reference |

| Low to Moderate | Increased crosslinking, decreased swelling ratio. | Avidin effectively crosslinks multiple biotinylated polymer chains, tightening the hydrogel network. | nih.gov |

| High | Reduced crosslinking stability, increased swelling ratio. | Excess biotin may lead to saturation of avidin binding sites with single attachments rather than forming stable crosslinks between chains. | nih.gov |

Polymersome Surface Engineering for Ligand Attachment

Polymersomes are vesicular nanostructures formed from the self-assembly of amphiphilic block copolymers, valued for their ability to encapsulate both hydrophilic and hydrophobic drugs. nih.gov For targeted drug delivery, their surfaces must be engineered with ligands (e.g., antibodies, peptides) that can recognize and bind to specific receptors on diseased cells. nih.govnih.gov this compound is a key reagent in this surface engineering process, facilitating the attachment of such targeting ligands.

The "grafting-to" method is commonly employed, where pre-formed polymersomes, often containing polymers with reactive amine groups on their hydrophilic block, are treated with this compound. caldic.com The NHS ester covalently attaches the biotin-PEG linker to the polymersome surface. nih.gov These biotinylated polymersomes can then be conjugated with a streptavidin-linked targeting ligand. This modular biotin-streptavidin chemistry is advantageous due to its simplicity, stability, and versatility, allowing for the attachment of a wide array of targeting molecules. mdpi.com For instance, polymersomes have been functionalized with biotin to attach ligands like transferrin or folic acid (via a streptavidin bridge) to target cancer cells that overexpress the corresponding receptors. tandfonline.com This targeted approach enhances the accumulation of the drug-loaded polymersome at the desired site, increasing therapeutic efficacy.

| Polymersome System | Targeting Strategy | Role of Biotin-PEG-NHS Ester | Target | Reference |

| Pluronic F127/PLA | Dual-targeting with Transferrin (Tf) and Folic Acid (FA) | Biotinylates the polymer; allows attachment of biotinylated Tf via an avidin bridge to the FA-conjugated polymersome. | C6 glioma cells | tandfonline.com |

| Pluronic F127/PLA | Dual-targeting with Biotin (BT) and Folic Acid (FA) | Covalently attaches biotin to the polymer, creating one of the targeting ligands. | OVCAR-3 ovarian cancer cells | nih.gov |

| Triblock Copolymer | Direct targeting | Functionalizes the polymer with biotin to target the A1 receptor of macrophages. | Macrophages | mdpi.com |

| Polyester (B1180765) | Direct targeting | Used to synthesize a biotin-conjugated polyester that self-assembles into nanoparticles for targeting cancer cells. | MCF7 and HeLa cancer cells | acs.org |

Characterization and Analytical Methodologies for Biotin Peg8 Nhs Ester Conjugates

Spectroscopic Techniques for Conjugation Confirmation

Spectroscopic methods offer rapid and accessible means to confirm the successful conjugation of Biotin-PEG8-NHS ester to a target molecule. These techniques primarily rely on changes in the spectral properties of the reactants and products.

One common approach involves monitoring the reaction by UV-Vis spectrophotometry. The N-hydroxysuccinimide (B554889) (NHS) ester functional group of the biotinylation reagent hydrolyzes upon reaction with a primary amine or in the presence of water. The released NHS leaving group exhibits a characteristic absorbance maximum around 260 nm. By comparing the absorbance spectrum of the reaction mixture over time to that of the starting materials, an increase in absorbance at this wavelength can indicate the progress of the conjugation reaction.

Fluorescence spectroscopy provides a highly sensitive alternative for confirming biotinylation. One method involves using a fluorescently labeled version of streptavidin or avidin (B1170675) to detect the biotinylated protein. For instance, a streptavidin-Alexa Fluor conjugate can be used to probe the bioconjugate, with the resulting fluorescence signal confirming the presence of the biotin (B1667282) tag. Another approach is a displacement assay where a fluorescent probe, such as 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS), binds to avidin, resulting in a significant increase in its fluorescence. When the biotinylated conjugate is introduced, it displaces the 2,6-ANS probe from avidin's binding pocket, leading to a measurable quenching of the fluorescence signal, thereby confirming successful biotinylation. Furthermore, Absorbance-Transmittance Excitation-Emission Matrix (A-TEEM) spectroscopy has been used to differentiate between biotinylated and non-biotinylated adeno-associated viruses (AAVs) complexed with streptavidin-dye conjugates, highlighting the utility of advanced fluorescence techniques.

A classic colorimetric assay, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, is also frequently used to quantify the degree of biotinylation. HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin present. This allows for the calculation of the molar ratio of biotin to the protein.

| Method | Principle | Typical Observation | Reference |

| UV-Vis Spectroscopy | Release of NHS leaving group upon conjugation or hydrolysis. | Increase in absorbance at ~260 nm. | |

| Fluorescence Spectroscopy (Probe Displacement) | Displacement of a fluorescent probe (e.g., 2,6-ANS) from avidin by the biotinylated conjugate. | Quenching of the probe's fluorescence signal. | |

| Fluorescence Spectroscopy (Labeled Avidin) | Binding of a fluorescently-labeled avidin/streptavidin to the biotinylated molecule. | Detection of a fluorescence signal from the complex. | |

| HABA Assay | Displacement of HABA dye from avidin by the biotinylated conjugate. | Decrease in absorbance at 500 nm. |

Chromatographic Analysis of Bioconjugate Purity and Composition

Chromatographic techniques are indispensable for assessing the purity, homogeneity, and composition of this compound conjugates. They allow for the separation of the final conjugate from unreacted starting materials and the identification of any aggregates or by-products.

| Technique | Separation Principle | Information Obtained | Typical Outcome for Conjugate |

| Size Exclusion Chromatography (SEC) | Hydrodynamic size | Purity, aggregation state, separation of conjugate from excess reagent. | Shorter retention time compared to the unconjugated molecule. |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity, degree of labeling, separation of isoforms. | Altered retention time (often decreased due to the hydrophilic PEG spacer). |

Mass Spectrometry for Comprehensive Bioconjugate Characterization

Mass spectrometry (MS) is a definitive analytical tool for the characterization of this compound conjugates. It provides precise molecular weight information, which directly confirms the covalent attachment of the biotinylation reagent and allows for the determination of the degree of labeling.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for the analysis of proteins and other large biomolecules. In this technique, the bioconjugate is co-crystallized with a matrix and ionized by a laser pulse. The mass-to-charge ratio (m/z) of the resulting ions is then measured. A successful conjugation will result in a mass increase corresponding to the molecular weight of the attached Biotin-PEG8 moiety (approximately 764.88 Da).

Electrospray Ionization (ESI) MS is another powerful technique, often coupled with liquid chromatography (LC-MS). ESI is a soft ionization method that can generate multiply charged ions from large molecules like proteins, making them amenable to analysis with mass analyzers that have a lower m/z range. ESI-MS can not only confirm the mass of the conjugate but can also resolve protein species carrying different numbers of biotin labels. This allows for a detailed assessment of the heterogeneity of the bioconjugate and the calculation of the average degree of labeling (DoL). The fragmentation patterns of biotin reagents in tandem mass spectrometry (MS/MS) have also been studied to understand their cleavage characteristics.

| Mass Spectrometry Technique | Principle | Key Data Provided |

| MALDI-TOF | Laser-induced ionization from a solid matrix. | Confirmation of conjugation via mass shift. |

| ESI-MS | Soft ionization from a liquid phase, often producing multiply charged ions. | Precise molecular weight of the conjugate, determination of the degree of labeling (DoL). |

Functional Assays for Validating Biotin-Avidin/Streptavidin Interactions

Following the confirmation of successful conjugation and purification, it is crucial to validate that the biotin moiety is accessible and capable of binding to its recognition partners, avidin or streptavidin. Additionally, it is important to ensure that the biological activity of the original molecule has been preserved.

Advanced biophysical techniques are employed to quantitatively measure the binding kinetics and affinity between the biotinylated conjugate and streptavidin or avidin.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time binding interactions between molecules. In a typical setup, a streptavidin-coated sensor chip is used to capture the this compound conjugate. A solution containing an analyte that binds to the conjugated molecule is then flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the interaction, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. This provides a quantitative measure of the binding affinity.

Biolayer Interferometry (BLI) is another label-free optical biosensing technique that monitors biomolecular interactions in real-time. Similar to SPR, BLI often utilizes streptavidin-coated biosensor tips that are dipped into wells containing the biotinylated conjugate for immobilization. The subsequent binding of an analyte to the immobilized conjugate causes a shift in the interference pattern of white light reflected from the biosensor tip. This shift is proportional to the number of bound molecules, allowing for the real-time measurement of association and dissociation. BLI is a high-throughput method well-suited for kinetic characterization and affinity measurements of bioconjugates.

| Biophysical Method | Principle | Parameters Measured | Typical Application |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor chip. | kₐ, kₑ, Kₑ | Quantitative analysis of binding kinetics and affinity of the conjugate to its target. |

| Biolayer Interferometry (BLI) | Change in light interference pattern upon binding to a biosensor tip. | kₐ, kₑ, Kₑ | High-throughput screening and kinetic characterization of biotinylated molecules. |

A critical aspect of characterization is to confirm that the biotinylation process has not adversely affected the biological function of the parent molecule. The choice of assay depends on the nature of the biomolecule that has been conjugated.

Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used to assess the binding activity of biotinylated antibodies or proteins. In a typical format, a target antigen is immobilized on a plate. The biotinylated antibody is then added, and its binding is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), which generates a measurable signal upon the addition of a substrate. By comparing the binding curve of the biotinylated antibody to that of the unconjugated antibody, one can determine if the biotinylation has impacted its binding affinity for the target.

Cell-based functional assays are essential when the biomolecule's function involves interacting with cells to elicit a biological response. For example, if a growth factor is biotinylated, its ability to stimulate cell proliferation can be tested. Similarly, if a ligand for a cell surface receptor is biotinylated, its capacity to trigger downstream signaling pathways can be evaluated. These assays provide crucial information on whether the structural modification introduced by the this compound has preserved the protein's native conformation and function. For instance, a study on a computer-designed protein showed that while biotinylation did not significantly alter its structure, it did lead to a decrease in its biological function, emphasizing the need for functional validation. In other cases, cell-based assays have demonstrated that biotinylated proteins retain their bioactivity, such as a biotinylated TNF-alpha showing consistent results in a cytotoxicity assay compared to its unconjugated form.

Considerations for Optimizing Biotin Peg8 Nhs Ester Mediated Bioconjugation in Research

Impact of PEG Spacer Length on Conjugation Efficiency and Downstream Biological Activity

The polyethylene (B3416737) glycol (PEG) spacer arm is a critical component of the Biotin-PEG8-NHS ester, influencing both the conjugation process and the subsequent utility of the biotinylated molecule. The length and flexibility of this spacer play a pivotal role in overcoming steric hindrance, a common challenge in biotin-avidin binding interactions.

The binding pocket of avidin (B1170675) and streptavidin is located deep within the protein structure. When biotin (B1667282) is attached directly to a large biomolecule, the sheer size of that molecule can physically block the biotin from accessing this binding pocket. The PEG8 spacer, with its extended and flexible chain, positions the biotin moiety away from the surface of the conjugated biomolecule, thereby minimizing this steric interference. precisepeg.com This increased accessibility enhances the efficiency of binding between the biotin tag and its corresponding binding protein (avidin or streptavidin). precisepeg.com

Research has demonstrated a direct correlation between spacer length and the kinetics of avidin association. Studies comparing different PEG linker lengths have shown that longer spacers can lead to significantly faster on-rates for avidin binding, particularly at lower densities of biotinylation on a surface. nih.gov For instance, surfaces functionalized with a PEG11-biotin linker demonstrated an order of magnitude faster association rate compared to a much shorter linker. nih.gov The flexibility of the PEG chain allows the biotin to adopt multiple conformations, optimizing its presentation for capture by streptavidin. nih.gov This flexibility can enable the formation of a more uniform and saturated layer of avidin on a biotinylated surface, compared to shorter, more rigid linkers which can lead to clustering and reduced binding capacity. nih.gov

However, it is noteworthy that some studies have observed that as the spacer thickness increases, the total amount of specifically adsorbed streptavidin may decrease. researchgate.net This suggests that while a sufficiently long spacer is crucial for overcoming initial steric hindrance, an excessively long and dense layer of PEG can also create its own steric barrier, influencing protein packing on a surface. Therefore, the PEG8 length represents a rational balance, providing sufficient distance and flexibility to facilitate efficient binding without introducing excessive steric crowding.

| Spacer Arm Length | Relative Avidin Association Rate | Key Observation |

|---|---|---|

| Short (e.g., 0.9 nm) | Slow (e.g., 1.1 ± 0.3 × 10⁶ M⁻¹ min⁻¹) | Binding may be sterically hindered, especially with large biomolecules. nih.gov |

| Medium (e.g., PEG2, 2.9 nm) | Moderate | Can achieve a surface coverage consistent with a complete monomeric layer of avidin. nih.gov |

| Long (e.g., PEG11, 5.9 nm) | Fast (e.g., 1.1 ± 0.2 × 10⁷ M⁻¹ min⁻¹) | Demonstrates significantly faster on-rates at low functionalization densities due to increased biotin availability. nih.gov |

Strategies to Mitigate Non-Specific Binding in Biotin-Avidin Systems

While the biotin-avidin interaction is renowned for its high affinity and specificity, non-specific binding (NSB) can be a significant source of background noise and false-positive signals in many applications. This is particularly true when using avidin, as its glycoprotein nature and high isoelectric point (pI) can lead to unwanted interactions. rockland.com Several strategies can be employed to minimize NSB and improve the signal-to-noise ratio of an assay.

A primary strategy is the preferential use of streptavidin over avidin. rockland.com Streptavidin, being non-glycosylated and having a more neutral pI, generally exhibits lower levels of non-specific binding. rockland.com For applications where even lower NSB is critical, deglycosylated versions of avidin are also available.

Buffer composition is another critical factor. Increasing the ionic strength of buffers, for example by adding sodium chloride (NaCl) up to 0.5 M, can effectively reduce charge-based non-specific interactions. rockland.comnicoyalife.comnih.gov The addition of non-ionic surfactants or detergents, such as Tween 20 at low concentrations (e.g., 0.1% v/v), is effective at disrupting hydrophobic interactions that contribute to NSB. nicoyalife.comresearchgate.net

The use of blocking agents is a cornerstone of NSB mitigation. These agents are unrelated proteins or other molecules that occupy potential non-specific binding sites on surfaces or beads. Bovine Serum Albumin (BSA) is a commonly used protein blocking agent. rockland.comnicoyalife.com It is crucial, however, to avoid blocking agents that may contain endogenous biotin, such as nonfat dry milk or casein, especially in sensitive assays like Western blots, as this can interfere with the detection system. rockland.com

For samples known to contain high levels of endogenous biotin (e.g., certain cell and tissue lysates), a specific biotin blocking step can be performed. rockland.comthermofisher.com This typically involves a two-step procedure: first, an excess of streptavidin is added to bind to all endogenous biotin, followed by a wash step. Then, an excess of free biotin is added to saturate the remaining open binding sites on the streptavidin molecules, effectively neutralizing them before the biotinylated probe is introduced. thermofisher.com

| Strategy | Mechanism | Example |

|---|---|---|

| Use Streptavidin | Lacks glycosylation and has a neutral pI, reducing electrostatic and carbohydrate-based NSB. rockland.com | Substituting streptavidin for avidin in immunoassays. |

| Increase Buffer Ionic Strength | Shields electrostatic charges on proteins and surfaces, preventing charge-based interactions. nicoyalife.com | Adding 0.2 M - 0.5 M NaCl to wash buffers. rockland.comnicoyalife.com |

| Add Non-Ionic Surfactants | Disrupts non-specific hydrophobic interactions. nicoyalife.com | Including 0.1% Tween 20 in buffers. researchgate.net |

| Use Protein Blocking Agents | Saturates potential non-specific binding sites on surfaces. nicoyalife.com | Incubating with 0.1%–2.0% Bovine Serum Albumin (BSA). rockland.com |

| Block Endogenous Biotin | Sequentially saturates endogenous biotin and excess biotin-binding sites. thermofisher.com | Pre-incubation of sample with streptavidin, followed by free biotin. thermofisher.com |

Approaches to Enhance Aqueous Solubility of Conjugated Biomolecules and Reduce Aggregation

A significant advantage of using PEGylated biotinylation reagents like this compound is the enhanced physicochemical properties conferred upon the target biomolecule. PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy for increasing water solubility, improving stability, and reducing aggregation. nih.govnih.gov

Furthermore, the PEG chain acts as a protective, hydrophilic shield on the surface of the biomolecule. creativepegworks.com It increases the hydrodynamic radius of the protein, which can reduce renal clearance in therapeutic applications and also provides a steric barrier that can inhibit intermolecular interactions leading to aggregation. nih.govscispace.com Protein aggregation is a common problem that can lead to loss of biological activity, and PEGylation has been shown to effectively prevent the formation of protein aggregates. nih.gov This stabilizing effect is beneficial during the storage and handling of the bioconjugate, helping to preserve its native conformation and function. nih.govnih.gov The covalent attachment of PEG chains has been demonstrated to reduce protein adsorption onto surfaces and mitigate surface-induced aggregation. scispace.com

Addressing Challenges of NHS Ester Hydrolysis in Aqueous Reaction Media

The NHS ester is a highly efficient functional group for reacting with primary amines on biomolecules to form stable amide bonds. thermofisher.com However, its primary limitation is its susceptibility to hydrolysis in aqueous environments. thermofisher.comlumiprobe.com This hydrolysis reaction competes directly with the desired aminolysis (conjugation) reaction, and if not properly managed, can significantly reduce the yield of the biotinylated product. thermofisher.com

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. thermofisher.comlumiprobe.com As the pH increases, the rate of hydrolysis accelerates dramatically. lumiprobe.comresearchgate.net For example, the half-life of a typical NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to mere minutes at pH 8.6 and 4°C. thermofisher.comlumiprobe.com The desired reaction with primary amines is also pH-dependent, as the amine group must be deprotonated to be nucleophilic. This reaction is inefficient at acidic pH and favored at alkaline pH. lumiprobe.com

Therefore, a critical optimization step is to select a reaction pH that provides a compromise between maximizing the rate of aminolysis while minimizing the rate of hydrolysis. Most protocols recommend a pH range of 7.2 to 8.5. thermofisher.comlumiprobe.com Buffers should be free of extraneous primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the NHS ester. thermofisher.comwindows.net Phosphate, borate, or carbonate/bicarbonate buffers are commonly used. thermofisher.comnih.gov

To further manage hydrolysis, this compound should always be stored desiccated and allowed to equilibrate to room temperature before opening to prevent moisture condensation. windows.netthermofisher.com The reagent should be dissolved immediately before use in a water-miscible organic solvent like DMSO or DMF, and then added to the aqueous reaction buffer; stock solutions should not be prepared for storage. windows.net The reaction time and temperature are also key parameters. Reactions are often run for 30-60 minutes at room temperature or for longer periods (e.g., 2 hours) on ice to slow the rate of hydrolysis. windows.net

| pH | Temperature | Approximate Half-life of NHS Ester |

|---|---|---|

| 7.0 | 0°C | 4-5 hours thermofisher.comlumiprobe.com |

| 8.0 | Room Temp | ~210 minutes researchgate.net |

| 8.5 | Room Temp | ~180 minutes researchgate.net |

| 8.6 | 4°C | 10 minutes thermofisher.comlumiprobe.com |

| 9.0 | Room Temp | ~125 minutes researchgate.net |

Comparative Analysis with Other Biotinylation and Pegylation Reagents

Comparison with Non-PEGylated NHS-Biotin Analogs in Bioconjugation Performance

The primary distinction between Biotin-PEG8-NHS ester and its non-PEGylated counterparts, such as NHS-Biotin or NHS-LC-Biotin (Long Chain), lies in the nature of the spacer arm that separates the biotin (B1667282) molecule from the reactive N-hydroxysuccinimide (B554889) (NHS) ester group. This spacer arm has significant implications for the reagent's physical properties and its performance in bioconjugation.

Non-PEGylated analogs typically utilize hydrocarbon chains, like the aminohexanoyl spacer in "LC" versions, to distance the biotin from its attachment point. thermofisher.com While this spacer helps reduce steric hindrance compared to having no spacer, the introduction of a polyethylene (B3416737) glycol (PEG) chain offers superior advantages. The PEG8 spacer in this compound is not only longer but also significantly more hydrophilic. broadpharm.combroadpharm.com This increased water solubility is a key performance differentiator, as it can help prevent the aggregation of proteins during the labeling process and ensure the reagent is readily available in aqueous buffers used for most biological applications. axispharm.com

Furthermore, the extended and flexible nature of the PEG8 spacer arm enhances the accessibility of the biotin moiety for binding to avidin (B1170675) or streptavidin. thermofisher.com This can lead to improved detection sensitivity and more efficient purification in applications like immunoassays and affinity chromatography compared to shorter, more rigid hydrocarbon spacers.

Table 1: Comparison of this compound with Non-PEGylated Analogs

| Feature | This compound | Non-PEGylated NHS-Biotin Analogs (e.g., NHS-LC-Biotin) |

|---|---|---|

| Spacer Arm Composition | Hydrophilic Polyethylene Glycol (8 units) | Hydrophobic Alkane Chain (e.g., 6-aminohexanoic acid) |

| Solubility | High aqueous solubility | Lower aqueous solubility; may require organic co-solvents windows.net |

| Steric Hindrance | Minimized due to long, flexible spacer | Reduced compared to no spacer, but less effective than long PEG chains thermofisher.com |

| Biotin Accessibility | High, leading to efficient avidin/streptavidin binding | Moderate to high, dependent on conjugation site |

| Effect on Conjugate | Can reduce aggregation and improve stability of the labeled molecule | May increase hydrophobicity of the labeled molecule |

Evaluation against Biotinylation Reagents with Diverse Reactive Groups

This compound belongs to the class of amine-reactive biotinylation reagents. The NHS ester specifically targets primary amines (–NH2), which are abundantly found on the side chains of lysine (B10760008) residues and at the N-terminus of proteins. thermofisher.comwindows.net This reaction forms a stable and covalent amide bond. biochempeg.com However, the choice of reactive group is dictated by the available functional groups on the target biomolecule and the need to preserve its biological activity. thermofisher.com

Other biotinylation reagents are designed to target different functional groups: